molecular formula C22H21N2O4P B1226480 4-dimethoxyphosphoryl-2-(1-naphthalenyl)-N-(phenylmethyl)-5-oxazolamine

4-dimethoxyphosphoryl-2-(1-naphthalenyl)-N-(phenylmethyl)-5-oxazolamine

Cat. No. B1226480
M. Wt: 408.4 g/mol
InChI Key: KZDVVIYQKAFCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-dimethoxyphosphoryl-2-(1-naphthalenyl)-N-(phenylmethyl)-5-oxazolamine is a member of naphthalenes.

Scientific Research Applications

1. Applications in Material Sciences

A study by Cai et al. (2012) explores the use of related polyazomethines, which include compounds similar to 4-dimethoxyphosphoryl-2-(1-naphthalenyl)-N-(phenylmethyl)-5-oxazolamine, in the development of organic layer electroluminescent diodes (OLEDs) and photovoltaic cells. These polymers are noted for their exceptional thermal stability and potential as hole-transporting materials or functional dyes in OLED technology (Cai et al., 2012).

2. In Fluorescent Compound Synthesis

Tang and Verkade (1996) synthesized chiral, strongly fluorescent derivatives using a structure closely related to 4-dimethoxyphosphoryl-2-(1-naphthalenyl)-N-(phenylmethyl)-5-oxazolamine. These compounds exhibit high fluorescence quantum yields, making them potentially useful in asymmetric synthesis and in applications requiring high-visibility fluorescence (Tang & Verkade, 1996).

3. Use in Organic Chemistry

Li et al. (2007) describe the synthesis of 2-arylnaphtho[1,2-d]oxazole derivatives, which are structurally similar to the compound . These derivatives have potential applications in organic chemistry, including the development of new organic compounds and materials (Li, Wei, & Yangjie, 2007).

4. Potential in Photophysical Studies

Kóczán et al. (2001) synthesized fluorescent amino acid derivatives of a compound structurally akin to 4-dimethoxyphosphoryl-2-(1-naphthalenyl)-N-(phenylmethyl)-5-oxazolamine. The study indicates potential applications in photophysical studies and the development of new fluorescent materials (Kóczán et al., 2001).

5. Implications in Pharmacology

While the compound is not directly studied, closely related structures have been synthesized and evaluated for various pharmacological activities, such as the potential for antidepressant action, as indicated in a study by Valenta et al. (1991) (Valenta et al., 1991).

properties

Product Name

4-dimethoxyphosphoryl-2-(1-naphthalenyl)-N-(phenylmethyl)-5-oxazolamine

Molecular Formula

C22H21N2O4P

Molecular Weight

408.4 g/mol

IUPAC Name

N-benzyl-4-dimethoxyphosphoryl-2-naphthalen-1-yl-1,3-oxazol-5-amine

InChI

InChI=1S/C22H21N2O4P/c1-26-29(25,27-2)22-21(23-15-16-9-4-3-5-10-16)28-20(24-22)19-14-8-12-17-11-6-7-13-18(17)19/h3-14,23H,15H2,1-2H3

InChI Key

KZDVVIYQKAFCIA-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=CC3=CC=CC=C32)NCC4=CC=CC=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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